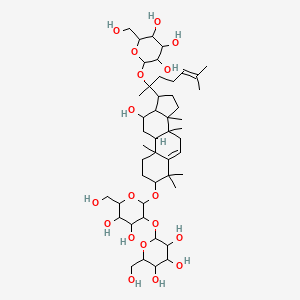

Ilexsaponin A1

- 点击 快速询问 获取最新报价。

- 提供有竞争力价格的高质量产品,您可以更专注于研究。

描述

Ilexsaponin A 是一种主要存在于植物 Ilex pubescens 中的三萜皂苷。 该化合物因其显著的药理特性而备受关注,包括抗炎、抗血栓形成和降胆固醇作用 .

科学研究应用

化学: 用作研究三萜皂苷的模型化合物。

生物学: 研究其对细胞过程(如凋亡和细胞增殖)的影响。

作用机制

Ilexsaponin A 通过多种分子途径发挥作用:

抗炎: 抑制促炎细胞因子(如白介素 6 和肿瘤坏死因子-α)的表达。

抗血栓形成: 抑制血小板聚集和血栓形成。

类似化合物:

- Ilexsaponin B1

- Ilexsaponin B2

- Ilexsaponin B3

- Ilexoside O

比较: Ilexsaponin A 由于其在 Ilex pubescens 中的丰度更高以及其有效的药理作用而独一无二。 虽然其他类似化合物,如 Ilexsaponin B1、B2 和 B3 也表现出生物活性,但 Ilexsaponin A 以其显著的抗炎和降胆固醇特性而脱颖而出 .

安全和危害

未来方向

Ilexsaponin A1 and probably I. pubescens, a major source of this compound, could be developed as a potential therapeutic agent for preventing or treating cardiovascular diseases and/or other diseases related to vascular insufficiency . The experiments illustrated that β-glucosidase activity inhibited by antibiotics suppressed the hydrolysis reaction of this compound in the intestinal tract . IA1 and IA play a synergistic role in exerting effects .

生化分析

Biochemical Properties

Ilexsaponin A1 interacts with various enzymes, proteins, and other biomolecules. It has been reported that this compound could be metabolized into a dominant metabolite, ilexgenin A, by β-glucosidase enzymes in intestinal microflora . It also interacts with enzymes involved in bile acid metabolism, such as sterol 27-hydroxylase (CYP27A1) and cholesterol 7b-hydroxylase (CYP7B1) .

Cellular Effects

This compound has significant effects on various types of cells and cellular processes. It promotes cell proliferation, migration, invasion, and tube formation in human umbilical vein endothelial cells . It also rescues blood vessel loss in vascular insufficient zebrafish .

Molecular Mechanism

This compound exerts its effects at the molecular level through several mechanisms. It upregulates the gene expression levels of CYP27A1 and CYP7B1, accelerating efflux and decreasing uptake of bile acid in the liver . This is achieved by increasing hepatic farnesoid X receptor (FXR) and bile salt export pump (BSEP) expression, and reducing Na+ -taurocholic acid cotransporting polypeptide (NTCP) expression .

Temporal Effects in Laboratory Settings

Over time, this compound shows significant changes in its effects. For instance, the bioavailability of this compound and its conversion from this compound to ilexgenin A were significantly inhibited in antibiotic-treated rats after oral administration .

Dosage Effects in Animal Models

In animal models, the effects of this compound vary with different dosages. For example, male C57BL/6J mice were fed a high-fat diet to induce nonalcoholic fatty liver disease and were treated with this compound (120 mg/kg) for 8 weeks . The administration of this compound significantly decreased serum total cholesterol, attenuated liver steatosis, and decreased total hepatic bile acid levels .

Metabolic Pathways

This compound is involved in several metabolic pathways. It plays a role in bile acid metabolism, an attractive therapeutic target in nonalcoholic fatty liver disease . It also interacts with enzymes involved in this pathway, such as CYP27A1 and CYP7B1 .

Transport and Distribution

This compound is transported and distributed within cells and tissues. It influences bile acid transport in the liver by interacting with FXR, BSEP, and NTCP .

准备方法

合成路线和反应条件: Ilexsaponin A 的制备通常涉及从 Ilex hainanensis 的叶中提取。收集叶子,干燥后用乙醇或甲醇进行溶剂提取。 然后使用色谱技术纯化提取物,以分离 Ilexsaponin A .

工业生产方法: Ilexsaponin A 的工业生产遵循类似的提取和纯化过程,但规模更大。大量收获叶子,并使用工业级溶剂进行大规模提取。 然后将粗提物进行高效液相色谱 (HPLC) 纯化 .

化学反应分析

反应类型: Ilexsaponin A 经历各种化学反应,包括:

氧化: 该反应可以由氧化剂(如过氧化氢)催化。

还原: 还原反应可以通过还原剂(如硼氢化钠)促进。

取代: 取代反应通常涉及亲核试剂,如氢氧根离子.

常用试剂和条件:

氧化: 过氧化氢,在酸性条件下。

还原: 硼氢化钠,在水性或醇性介质中。

取代: 氢氧根离子,在碱性介质中.

主要产物:

氧化: Ilexsaponin A 的氧化衍生物。

还原: Ilexsaponin A 的还原形式。

取代: 取决于所用亲核试剂的取代衍生物.

相似化合物的比较

- Ilexsaponin B1

- Ilexsaponin B2

- Ilexsaponin B3

- Ilexoside O

Comparison: Ilexsaponin A is unique due to its higher abundance in Ilex pubescens and its potent pharmacological effects. While other similar compounds like Ilexsaponin B1, B2, and B3 also exhibit bioactivity, Ilexsaponin A stands out for its significant anti-inflammatory and cholesterol-lowering properties .

属性

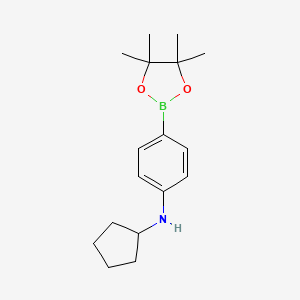

IUPAC Name |

(3S,4R,4aR,6aR,6bS,8aS,11R,12R,12aS,14aR,14bR)-3,12-dihydroxy-4,6a,6b,11,12,14b-hexamethyl-8a-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxycarbonyl-1,2,3,4a,5,6,7,8,9,10,11,12a,14,14a-tetradecahydropicene-4-carboxylic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C36H56O11/c1-18-9-14-36(30(44)47-28-26(41)25(40)24(39)20(17-37)46-28)16-15-32(3)19(27(36)35(18,6)45)7-8-21-31(2)12-11-23(38)34(5,29(42)43)22(31)10-13-33(21,32)4/h7,18,20-28,37-41,45H,8-17H2,1-6H3,(H,42,43)/t18-,20-,21-,22-,23+,24-,25+,26-,27-,28+,31-,32-,33-,34-,35-,36+/m1/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AWFZJSUJFSUBQU-MOJLLMCOSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCC2(CCC3(C(=CCC4C3(CCC5C4(CCC(C5(C)C(=O)O)O)C)C)C2C1(C)O)C)C(=O)OC6C(C(C(C(O6)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]1CC[C@@]2(CC[C@@]3(C(=CC[C@H]4[C@]3(CC[C@@H]5[C@@]4(CC[C@@H]([C@]5(C)C(=O)O)O)C)C)[C@@H]2[C@]1(C)O)C)C(=O)O[C@H]6[C@@H]([C@H]([C@@H]([C@H](O6)CO)O)O)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C36H56O11 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

664.8 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![4-[(3aS,4R,7aR)-4-hydroxy-6-methyl-3-methylidene-2-oxo-3a,4,7,7a-tetrahydro-1-benzofuran-5-yl]pentyl acetate](/img/structure/B591291.png)

![(E,4S,6R)-4-Hydroxy-2-methyl-6-[(10S,13R,14R,17R)-4,4,10,13,14-pentamethyl-3,7,11,15-tetraoxo-2,5,6,12,16,17-hexahydro-1H-cyclopenta[a]phenanthren-17-yl]hept-2-enoic acid](/img/structure/B591294.png)

![3-(3-Hydroxy-5-methoxyphenyl)-7-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxychromen-4-one](/img/structure/B591303.png)

![5-methyl-5-[(3S,5R,7S,10S,13R,14R,15R,17S)-3,7,15-trihydroxy-4,4,10,13,14-pentamethyl-11-oxo-1,2,3,5,6,7,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl]oxolan-2-one](/img/structure/B591308.png)